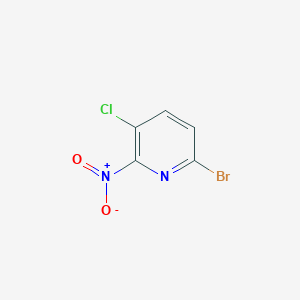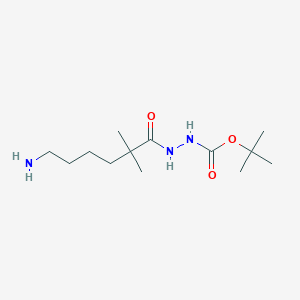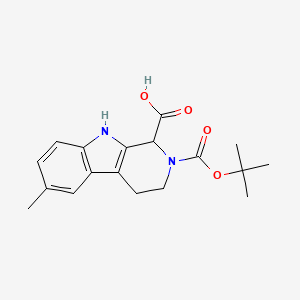
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Vue d'ensemble
Description
The compound is a derivative of beta-carboline, which is a nitrogen-containing heterocycle . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate .
Applications De Recherche Scientifique
Chemical and Biological Activities
This compound falls into a broader category of neo fatty acids, neo alkanes, and their analogs, which demonstrate various biological activities and are considered prospects for future chemical preparations. These compounds, including derivatives of tert-butyl groups, have been isolated from plants, algae, fungi, marine invertebrates, and microorganisms, showing potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The applications extend to cosmetic, agronomic, and pharmaceutical industries, highlighting the versatile nature of such compounds in scientific research and development Dembitsky, 2006.
Environmental and Toxicological Considerations
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, have been extensively studied. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. Their presence in humans (e.g., fat tissues, serum, urine, breast milk) raises concerns about their potential health impacts, including hepatic toxicity and endocrine-disrupting effects. This underscores the importance of understanding the environmental behavior and toxicological profiles of tert-butyl derivatives and similar compounds in the context of public health and safety Liu & Mabury, 2020.
Biocatalytic Inhibition and Applications
Carboxylic acids, including derivatives of tert-butyl groups, have been explored for their biocatalytic applications. They are identified as attractive biorenewable chemicals serving as precursors for various industrial chemicals. However, their potency as microbial inhibitors is significant, often used as food preservatives due to their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by these carboxylic acids is crucial for engineering robust microbial strains for improved industrial performance, highlighting the dual role of these compounds as both valuable chemical precursors and potent microbial inhibitors Jarboe, Royce, & Liu, 2013.
Mécanisme D'action
Target of action
The Boc group is a common protecting group for amines in organic synthesis . It’s used to prevent the amine group from reacting when other parts of the molecule are being modified.
Mode of action
The Boc group can be added to an amine through a reaction with di-tert-butyl dicarbonate . It can be removed (deprotected) using a strong acid such as trifluoroacetic acid (TFA) .
Biochemical pathways
The addition and removal of the Boc group are key steps in the synthesis of many complex organic molecules, including peptides .
Result of action
The addition of a Boc group can make an amine less reactive, allowing other reactions to be carried out on the molecule. Its removal then frees the amine to react .
Action environment
The addition and removal of the Boc group are typically carried out in a laboratory setting. Factors such as temperature, solvent, and the presence of other functional groups on the molecule can influence the efficiency of these reactions .
Propriétés
IUPAC Name |
6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-10-5-6-13-12(9-10)11-7-8-20(17(23)24-18(2,3)4)15(16(21)22)14(11)19-13/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBRPWFRRBRPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



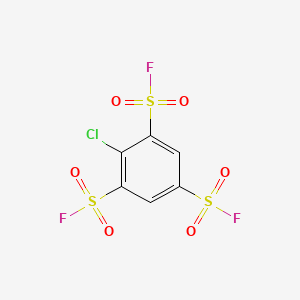
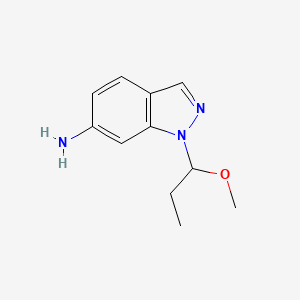

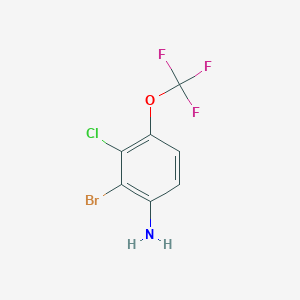


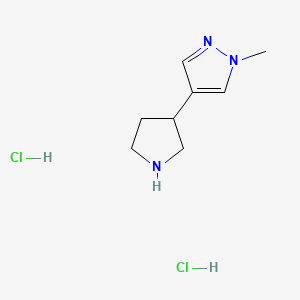
![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
![tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate](/img/structure/B1413560.png)
![tert-butyl N-[(3R)-1-(prop-2-en-1-yl)piperidin-3-yl]carbamate](/img/structure/B1413561.png)
